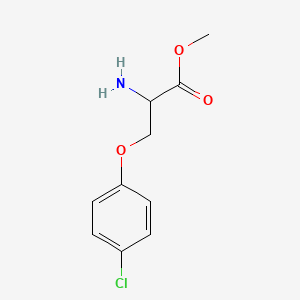

methyl O-(4-chlorophenyl)serinate

Description

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |

InChI Key |

UEUOCMPYNOPRAU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COC1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Peptide Coupling Using Classical Methods

One established approach involves coupling N-Boc-L-serine with 4-chlorophenyl-containing methyl ester amino acids using carbodiimide chemistry (EDC/HOBt/NMM) to form dipeptides that include the serinate moiety. This method yields high purity products with yields ranging from 83% to 98%.

-

- N-Boc-L-serine (protected serine derivative)

- Methyl ester hydrochloride amino acids containing 4-chlorophenyl groups

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (1-Hydroxybenzotriazole)

- NMM (N-Methylmorpholine)

- Solvent: Typically anhydrous dichloromethane or DMF

- Temperature: Room temperature

-

- Dissolve N-Boc-L-serine and methyl ester amino acid in solvent.

- Add EDC and HOBt to activate the carboxyl group.

- Introduce NMM as a base to facilitate coupling.

- Stir the mixture at room temperature until reaction completion.

- Purify the dipeptide product by chromatography.

Cyclization via Oxazolidinone Formation

Following peptide coupling, cyclization to oxazolidinone derivatives is achieved by treating the dipeptides with thionyl chloride in anhydrous tetrahydrofuran (THF). This reaction substitutes the hydroxyl group of serine with chlorine, which then undergoes intramolecular nucleophilic substitution to form the oxazolidinone ring.

-

- Thionyl chloride (SOCl2)

- Anhydrous THF

- Temperature: Typically 0 °C to room temperature

-

- Treat the dipeptide with thionyl chloride in THF.

- Allow substitution of hydroxyl by chlorine.

- Intramolecular ring closure forms the oxazolidinone.

Reduction and Hydrolysis Routes

Alternative synthetic routes involve reduction and hydrolysis of 4-chlorophenyl-containing precursors:

Reduction of Ketone Groups:

Sodium borohydride is used to reduce ketone functionalities on 4-chlorophenyl derivatives under mild conditions, yielding hydroxy-substituted intermediates.Alkaline Hydrolysis:

Mild alkaline hydrolysis of isopropyl esters of fenofibrate analogs (which contain 4-chlorophenyl groups) leads to the formation of the corresponding carboxylic acids, which can be further esterified to methyl esters like this compound.-

- Sodium borohydride reduction at low temperatures (0–25 °C).

- Hydrolysis using mild base (e.g., NaOH) in aqueous-organic solvent mixtures.

- Reaction times vary but generally proceed to completion within hours.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Peptide coupling (EDC/HOBt/NMM) | N-Boc-L-serine, methyl ester amino acids | 83–98 | >95 | Classical peptide synthesis, high efficiency |

| Cyclization to oxazolidinones | Thionyl chloride, anhydrous THF | ~99 | >98 | Forms conformationally constrained ring |

| Reduction with sodium borohydride | NaBH4, mild temperature | High | High | Reduces ketone groups on 4-chlorophenyl moiety |

| Alkaline hydrolysis | NaOH, aqueous-organic solvent | High | High | Converts esters to acids, mild conditions |

| 4-Chlorophenyl hydrazine synthesis | Diazotization, sodium pyrosulfite reduction | 63–72* | >98 | Intermediate for further synthesis |

*Note: Earlier methods showed 63–72% yield; improved methods with sodium pyrosulfite reach higher purity and shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Phenyl derivatives with reduced chlorine content.

Substitution: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Methyl 2-amino-3-(4-chlorophenoxy)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl O-(4-chlorophenyl)serinate with key structural analogs:

Key Differences and Implications

Backbone and Functional Groups

- Its ester and ether groups may confer hydrolytic stability compared to thioether-containing compounds like thiobencarb .

- Thiobencarb ’s thiocarbamate group enhances herbicidal activity but may increase soil persistence compared to ester-based compounds .

- Carbophenthion’s organophosphate structure, while effective as an insecticide, contributes to environmental persistence and toxicity, leading to its withdrawal .

- Metconazole Intermediate’s cyclopentanone core facilitates ring-opening reactions critical for fungicide synthesis, a feature absent in linear serine derivatives .

Q & A

Q. What synthetic methodologies are most effective for producing methyl O-(4-chlorophenyl)serinate, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves esterification of serine derivatives with 4-chlorophenol precursors. Key steps include:

- Epoxidation : Use oxidizing agents like m-chloroperbenzoic acid to form reactive intermediates (e.g., oxiranyl groups) .

- Substitution : Optimize solvent polarity (e.g., dichloromethane) and temperature (20–40°C) to enhance nucleophilic attack on the chlorophenyl moiety .

- Yield Optimization : Monitor reaction progress via HPLC or GC to identify side products (e.g., diols from over-oxidation) and adjust stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the ester linkage and chlorophenyl substituent positions. Compare chemical shifts with analogs like methyl 4-chlorophenylacetate .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve by-products .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability in hygroscopic intermediates .

- Cross-Lab Validation : Share raw spectral data (e.g., NMR, IR) and chromatograms via open-access platforms to verify structural assignments .

- Reference Standards : Use certified impurities (e.g., 4-chlorophenylacetic acid derivatives) for calibration during purity assessments .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Longitudinal Studies : Use split-split plot designs to evaluate degradation kinetics under varying pH, temperature, and microbial activity over time .

- Partitioning Analysis : Measure log P (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .

- Advanced Mass Spectrometry (MS/MS) : Quantify trace metabolites (e.g., hydroxylated derivatives) in environmental matrices using isotope dilution techniques .

Q. How can contradictory data on the compound’s reactivity under oxidative conditions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized oxidants (e.g., H₂O₂ vs. mCPBA) and monitor via real-time Raman spectroscopy to track intermediate formation .

- Statistical Modeling : Apply factorial ANOVA to isolate variables (e.g., solvent polarity, catalyst loading) contributing to divergent outcomes .

- Computational Chemistry : Use DFT calculations to predict transition states and compare with experimental kinetic data .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in model organisms?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic products in vitro (e.g., liver microsomes) and in vivo (e.g., rodent models) .

- Enzyme Inhibition Assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

- Metabolite Profiling : Combine LC-QTOF-MS with molecular networking to map biotransformation pathways (e.g., hydroxylation, glucuronidation) .

Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective esterification .

- Process Analytical Technology (PAT) : Integrate inline FTIR and polarimetry to monitor enantiomeric excess (ee) during continuous-flow synthesis .

- Crystallization Screening : Use solvent-antisolvent systems to isolate enantiomers via diastereomeric salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.